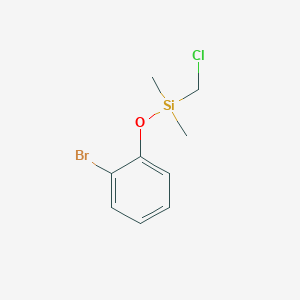
N,N'-Methylenebis(2-methylidenebutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenebis(2-methylidenebutanamide) is an organic compound known for its role as a crosslinking agent in polymer chemistry. This compound is characterized by its ability to form stable, intricate polymer networks, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-methylidenebutanamide) typically involves the reaction between acrylamide and formaldehyde in the presence of catalysts. Common catalysts used include copper (I) chloride and sulfuric acid . The reaction proceeds via N-hydroxymethylacrylamide, which decomposes in acidic conditions to form the final product . The synthesis can also be carried out using paraformaldehyde in 1,2-dichloroethane, resulting in the crystallization of the compound upon heating .
Industrial Production Methods
Industrial production of N,N’-Methylenebis(2-methylidenebutanamide) often employs similar synthetic routes but on a larger scale. The use of homogeneous and heterogeneous catalysts, such as Cu(II), Fe(II), Ni(II), and Pd(II), has been reported to achieve high yields of the compound . The process involves careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Methylenebis(2-methylidenebutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reactions with nucleophiles are often carried out under basic conditions to facilitate the addition across the vinyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products depending on the nucleophile involved .
Scientific Research Applications
N,N’-Methylenebis(2-methylidenebutanamide) has a wide range of applications in scientific research, including:
Medicine: It plays a role in the development of drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of N,N’-Methylenebis(2-methylidenebutanamide) involves its ability to form crosslinks between polymer chains. This crosslinking capability is due to the presence of two acrylamide groups linked by a methylene bridge, which allows the compound to create stable, three-dimensional polymer networks . These networks are crucial for the compound’s applications in gel-based technologies and other fields.
Comparison with Similar Compounds
N,N’-Methylenebis(2-methylidenebutanamide) can be compared with other similar compounds, such as:
N,N’-Methylenebisacrylamide: Both compounds serve as crosslinking agents in polymer chemistry, but N,N’-Methylenebis(2-methylidenebutanamide) has unique structural features that may offer different properties and applications.
N,N’-Ethylenebisacrylamide: Another crosslinking agent with a similar function but different molecular structure.
N,N’-Methylenebis(methacrylamide): Similar in function but with methacrylamide groups instead of acrylamide groups.
The uniqueness of N,N’-Methylenebis(2-methylidenebutanamide) lies in its specific molecular arrangement, which provides distinct crosslinking capabilities and stability in various applications .
Properties
CAS No. |
85947-62-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-methylidene-N-[(2-methylidenebutanoylamino)methyl]butanamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-8(3)10(14)12-7-13-11(15)9(4)6-2/h3-7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
WAIHIGGRKUDIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)NCNC(=O)C(=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)

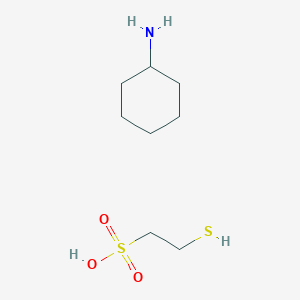
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
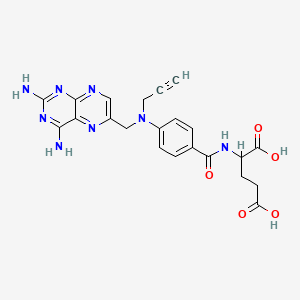
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)

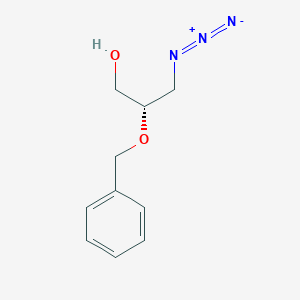
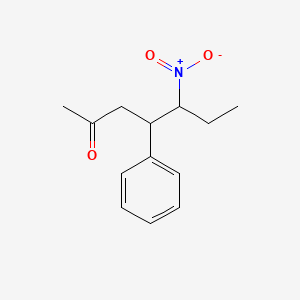

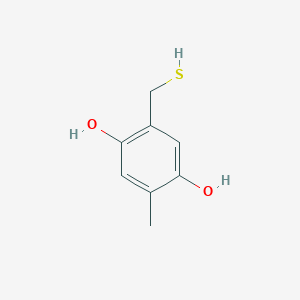
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)

